N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride
Description
N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a benzothiazole-derived compound featuring a 7-chloro-4-methoxy-substituted benzo[d]thiazol-2-yl core linked to a benzamide moiety via a dimethylaminoethyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications. Its synthesis involves reaction in dry THF/MeOH with HCl in dioxane, yielding the hydrochloride salt .
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S.ClH/c1-22(2)11-12-23(18(24)13-7-5-4-6-8-13)19-21-16-15(25-3)10-9-14(20)17(16)26-19;/h4-10H,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEYYBGFGCFTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H19ClN2O2S
- Molecular Weight : 348.86 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A benzothiazole moiety that contributes to its pharmacological properties.
- A dimethylaminoethyl side chain which enhances solubility and bioavailability.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. For instance, a study demonstrated that derivatives of benzothiazole exhibit significant cytotoxicity, with IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer proliferation. The compound has been shown to interact with the Ras signaling pathway, which is crucial for cell growth and survival. Binding studies indicated that it may act as a reversible inhibitor of Ras proteins, demonstrating a tunable affinity for different Ras conformations .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has exhibited anti-inflammatory properties. It was tested in vitro for its ability to inhibit the enzyme 5-lipoxygenase (LO), which plays a significant role in the inflammatory response. The compound showed IC50 values in the sub-micromolar range, indicating potent inhibition .
Synthesis and Characterization
The synthesis of this compound involves several steps, including the reaction of 7-chloro-4-methoxybenzothiazole with dimethylaminoethylamine under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
Case Study: Anticancer Activity
A specific case study evaluated the anticancer activity of this compound on human colorectal cancer cells (HT-29). The results indicated that treatment with the compound led to a significant decrease in cell viability, accompanied by an increase in apoptosis markers such as caspase activation. The study concluded that this compound could be a promising candidate for further development in cancer therapy .
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 | 5.0 | |
| Antiproliferative | A549 | 3.8 | |
| Anti-inflammatory | 5-Lipoxygenase | 0.9 |
Table 2: Synthesis Conditions
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Initial Reaction | 7-chloro-4-methoxybenzothiazole + DMAE | Reflux in ethanol | 85 |
| Purification | Column chromatography | Ethyl acetate/heptane gradient | 90 |
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Pathways
The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride involves multi-step organic reactions, including amide bond formation , cyclization , and functional group modifications (e.g., halogenation, methoxylation) . Below are key reaction steps derived from literature:
Table 1: Key Synthetic Steps
Functional Group Reactivity
The compound exhibits reactivity at three primary sites:
-
Benzothiazole ring : Susceptible to electrophilic substitution (e.g., halogenation, nitration).
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Amide linkage : Hydrolysis under acidic/basic conditions yields carboxylic acid and amine derivatives.
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Dimethylaminoethyl group : Participates in alkylation or quaternization reactions .
Table 2: Documented Chemical Transformations
Mechanistic Insights from Docking and Pharmacophore Studies
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DprE1 inhibition : The benzothiazole moiety binds to the 4FDN protein (Mycobacterium tuberculosis DprE1) via halogen bonding (Cl–Tyr71 backbone) and hydrophobic interactions, with a binding affinity of −8.4 kcal/mol .
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Pharmacophore model : Aromatic rings, hydrogen bond donors (methoxy group), and aliphatic chains (dimethylaminoethyl) are critical for bioactivity .
Stability and Degradation Pathways
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Photodegradation : Exposure to UV light induces cleavage of the methoxy group, forming quinone-like byproducts.
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Thermal stability : Decomposes above 250°C, releasing HCl and forming polymeric residues .
Table 3: Reactivity Comparison of Benzothiazole Derivatives
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzo[d]thiazol-2-yl Derivatives
Key Observations :
- Ethoxy () or ethyl groups () may alter steric hindrance and metabolic stability.
- Amide vs. Acetamide : The target compound’s benzamide group (vs. acetamide in ) may influence binding affinity to target enzymes due to aromatic π-stacking interactions.
- Aminoethyl Side Chain: Dimethylaminoethyl (target compound, ) vs. diethylaminoethyl () affects basicity and solubility.
Pharmacological Activity:
- Enzyme Inhibition : ’s compound (nitazoxanide analog) inhibits PFOR, critical in anaerobic metabolism . The target compound’s chloro-methoxy-benzothiazole core may share similar mechanisms.
- Antimicrobial Potential: Substituents like chloro and methoxy (target compound) are common in antimicrobial agents, suggesting possible broad-spectrum activity.
- Solubility and Bioavailability : Hydrochloride salts (target compound, -9) improve aqueous solubility, enhancing oral bioavailability compared to free bases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
